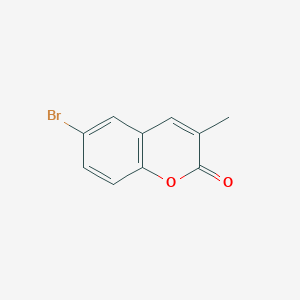

6-Bromo-3-methyl-2H-chromen-2-one

Description

Contextualization within the Benzopyranone Chemical Class

6-Bromo-3-methyl-2H-chromen-2-one belongs to the extensive family of benzopyranones. These are bicyclic organic compounds consisting of a benzene (B151609) ring fused to a pyranone ring. The benzopyranone class is divided into two main isomers: benzo-α-pyrones and benzo-γ-pyrones (flavonoids). researchgate.net The specific scaffold of this compound is a 2H-chromen-2-one, also commonly known as a coumarin (B35378). researchgate.netnih.gov

The coumarin framework (2H-1-benzopyran-2-one) is characterized by a benzene ring fused to an α-pyrone, which is a type of lactone (a cyclic ester). mdpi.com This planar, lipophilic scaffold is a common motif in numerous natural products and synthetic molecules, granting them the ability to interact with various biological targets through hydrophobic and π–π stacking interactions. nih.gov The addition of substituents, such as the bromine atom at the 6-position and the methyl group at the 3-position, significantly modifies the electronic properties and reactivity of the parent coumarin ring, making it a versatile template for further chemical synthesis. acs.org

Historical Trajectories of Research on Chromen-2-one Scaffolds and Brominated Derivatives

Research into chromen-2-one, or coumarin, scaffolds has a long history, beginning with its isolation from the tonka bean in 1820. researchgate.net Since then, thousands of natural and synthetic coumarins have been identified and studied. nih.gov These scaffolds are recognized as "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds with a wide range of properties. mdpi.comnih.gov

The introduction of a bromine atom into the coumarin scaffold is a key synthetic strategy that has gained considerable attention. Brominated coumarins, such as 3-(bromoacetyl)coumarin (B1271225) and its derivatives, are highly valued as versatile building blocks in organic synthesis. rsc.org The bromine atom acts as a good leaving group and an activating group, facilitating various chemical transformations. For instance, the reaction of 3-acetylcoumarins with brominating agents like N-bromosuccinimide (NBS) or copper(II) bromide is a common method to produce these reactive intermediates. rsc.org

Research has shown that brominated coumarins like 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one and its precursors are pivotal in synthesizing more complex heterocyclic systems, including thiazoles, 1,3,4-thiadiazines, and benzofurans. tandfonline.comsemanticscholar.org These synthetic routes leverage the high reactivity of the bromoacetyl group for nucleophilic substitution and cyclization reactions. mdpi.com The strategic placement of bromine on the coumarin ring system is thus a critical step in creating diverse molecular architectures for academic and pharmaceutical research. acs.org

Fundamental Academic Significance and Research Gaps Pertaining to this compound

The primary academic significance of this compound lies in its potential as a synthetic intermediate. While direct research on this specific methyl-substituted compound is limited, extensive studies on closely related analogues, particularly 3-acetyl-6-bromo-2H-chromen-2-one, underscore the importance of the 6-bromo-coumarin core. nih.govnih.gov This precursor is used to synthesize a vast array of heterocyclic compounds, such as pyrazoles, pyrimidines, and thiadiazoles, which have been evaluated for their potential antiproliferative activities. nih.govnih.govresearchgate.net

The 6-bromo substituent modifies the electron density of the aromatic ring, influencing the reactivity of the entire molecule, while the group at the 3-position serves as a handle for synthetic elaboration. For example, the related compound 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one is a key intermediate for producing various fused heterocyclic systems with potential anticancer properties. nih.govresearchgate.net

A discernible research gap exists regarding the direct investigation and application of this compound itself. The majority of academic literature focuses on derivatives where the 3-position is functionalized with more reactive groups like acetyl or bromoacetyl moieties. rsc.orgtandfonline.com This suggests that while the 6-bromo-3-methyl core is of academic interest, its utility is primarily seen as a foundational structure for creating more complex and functionalized molecules. Further research could explore the unique properties and potential applications of this specific compound, moving beyond its role as a precursor.

Data Tables

Table 1: Physicochemical Properties of a Related Compound: 3-Acetyl-6-bromocoumarin

| Property | Value | Source |

| Molecular Formula | C₁₁H₇BrO₃ | PubChem nih.gov |

| Molecular Weight | 267.07 g/mol | PubChem nih.gov |

| IUPAC Name | 3-acetyl-6-bromochromen-2-one | PubChem nih.gov |

| Canonical SMILES | CC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O | PubChem nih.gov |

Table 2: Examples of Synthesized Heterocycles from 6-Bromo-Coumarin Precursors

| Precursor Compound | Reagents | Synthesized Heterocycle | Potential Application | Reference |

| 3-Acetyl-6-bromo-2H-chromen-2-one | Hydrazine hydrate | 6-Bromo-3-(1H-pyrazol-3-yl)-2H-chromen-2-one | Antitumor Activity | Molecules (2015) nih.govresearchgate.net |

| 6-Bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one | Phenylhydrazine | 6-Bromo-3-(1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one | Antitumor Activity | Molecules (2015) nih.govresearchgate.net |

| 6-Bromo-3-(2-bromoacetyl)-2H-chromen-2-one | Thiourea derivatives | (2H-chromen-3-yl)thiazol-2-derivatives | Antibacterial Activity | Polycyclic Aromatic Compounds (2021) tandfonline.com |

| 3-(Bromoacetyl)coumarin | Phenylisothiocyanate / Anilines | Thiazole (B1198619) derivatives | Anticancer Activity | Molecules (2015) mdpi.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7BrO2 |

|---|---|

Molecular Weight |

239.06 g/mol |

IUPAC Name |

6-bromo-3-methylchromen-2-one |

InChI |

InChI=1S/C10H7BrO2/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)12/h2-5H,1H3 |

InChI Key |

AHBIPVXJTQRABN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)Br)OC1=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 6 Bromo 3 Methyl 2h Chromen 2 One

Classical and Contemporary Synthesis of the 6-Bromo-3-methyl-2H-chromen-2-one Core

The formation of the coumarin (B35378) ring system can be achieved through several established condensation reactions. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Knoevenagel Condensation Pathways

The Knoevenagel condensation is a cornerstone of coumarin synthesis, involving the reaction of an o-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group. mdpi.comnih.gov For the synthesis of this compound, the logical precursors via this pathway are 5-bromosalicylaldehyde (B98134) and an active methylene compound such as ethyl 2-methylacetoacetate.

The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or its salts, and can be performed under various conditions, including microwave irradiation to accelerate the reaction time. sapub.org Modern variations may employ catalysts like boric acid or utilize solvent-free conditions to enhance the environmental friendliness of the synthesis. mdpi.com The general mechanism involves the formation of an intermediate that undergoes subsequent intramolecular cyclization and dehydration to yield the final coumarin product. While this specific transformation for this compound is not extensively detailed in the provided literature, the synthesis of a related 6-bromo-3-acetylcoumarin has been achieved with an 85% yield, demonstrating the viability of using halogenated salicylaldehydes in Knoevenagel condensations. cardiff.ac.uk

Other Established Cyclization and Annulation Strategies

Beyond the Knoevenagel condensation, several other classical methods are employed for coumarin synthesis, each offering a different approach to the core structure. unica.itnih.gov

Pechmann Condensation: This widely used method involves the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. nih.govderpharmachemica.com To synthesize this compound, 4-bromophenol (B116583) would be reacted with an appropriate β-ketoester like ethyl 2-methylacetoacetate. A variety of acid catalysts, including sulfuric acid, trifluoroacetic acid, or solid acid catalysts like montmorillonite (B579905) K-10, can be used to facilitate the initial transesterification followed by intramolecular cyclization. derpharmachemica.com

Perkin Reaction: The Perkin reaction provides another route, typically involving the condensation of a salicylaldehyde (B1680747) with a carboxylic anhydride (B1165640) and its corresponding alkali salt. longdom.orgwikipedia.org For the target molecule, this would involve reacting 5-bromosalicylaldehyde with propanoic anhydride in the presence of sodium propanoate. The reaction proceeds via an aldol-type condensation followed by dehydration and cyclization. longdom.orgwikipedia.orgresearchgate.net The synthesis of related 3-phenylcoumarins has been successfully achieved using the Perkin reaction, highlighting its utility in constructing the coumarin nucleus from substituted salicylaldehydes. unica.itresearchgate.net

Wittig Reaction: This method can also be adapted for coumarin synthesis, typically involving an o-hydroxy-substituted phosphorus ylide and a suitable carbonyl compound.

These established methods provide a robust toolbox for chemists to access the 6-bromo-3-methylcoumarin scaffold, with the choice of reaction often guided by substrate availability and desired efficiency.

Regioselective Bromination Approaches for Chromen-2-one Systems

An alternative synthetic strategy involves the initial synthesis of the 3-methyl-2H-chromen-2-one core, followed by regioselective bromination to introduce the bromine atom at the C-6 position. The success of this approach hinges on controlling the electrophilic aromatic substitution on the coumarin ring.

Direct Bromination Methodologies

Direct bromination using molecular bromine (Br₂) can be employed to halogenate the coumarin ring. The regioselectivity of this reaction is governed by the electronic effects of the substituents on the aromatic ring. The lactone ring's oxygen atom is an activating, ortho-, para-directing group, while the carbonyl group is deactivating. In the case of 3-methylcoumarin (B74530), electrophilic attack is generally favored at positions 6 and 8. Achieving high selectivity for the 6-position often requires careful control of reaction conditions, such as solvent and temperature, to modulate the reactivity of the system.

Utilizing N-Bromosuccinimide (NBS) and Related Reagents

N-Bromosuccinimide (NBS) is a versatile and convenient reagent for bromination, offering a milder alternative to liquid bromine. It can participate in both radical and electrophilic bromination pathways, depending on the reaction conditions. For the regioselective bromination of the aromatic part of the coumarin system, electrophilic conditions are typically required.

Achieving C-6 selectivity on the 3-methylcoumarin scaffold with NBS can be challenging. The outcome of the reaction is highly dependent on the substrate's existing substitution pattern and the reaction conditions. For instance, the bromination of certain activated coumarins with NBS can lead to substitution on other parts of the molecule or result in a mixture of products. unica.it However, by using NBS in the presence of a strong acid like sulfuric acid or a solid acid catalyst like Montmorillonite K-10 clay, the electrophilicity of the bromine can be enhanced, facilitating the bromination of less reactive aromatic rings and improving regioselectivity. nih.govresearchgate.net The specific application of these conditions to achieve C-6 bromination of 3-methylcoumarin would require empirical optimization.

Strategic Derivatization and Functionalization at the this compound Scaffold

The bromine atom at the C-6 position of the coumarin ring is a versatile functional handle, enabling a wide array of subsequent chemical transformations, primarily through palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of diverse substituents, leading to the generation of extensive libraries of novel coumarin derivatives for various applications. researchgate.net

The primary derivatization strategies include:

Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.orgyoutube.commdpi.com this compound can be coupled with a variety of aryl, heteroaryl, or alkyl boronic acids or their esters in the presence of a palladium catalyst and a base to yield 6-substituted-3-methylcoumarins. nih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

Heck and Sonogashira Couplings: The Heck reaction allows for the coupling of the 6-bromo-3-methylcoumarin with alkenes, while the Sonogashira reaction facilitates coupling with terminal alkynes. ibs.re.krrsc.orgresearchgate.netorganic-chemistry.org These reactions provide access to coumarin derivatives with extended conjugation and diverse structural motifs. Both reactions are typically palladium-catalyzed, with the Sonogashira reaction often requiring a copper co-catalyst, although copper-free conditions have also been developed. ibs.re.krorganic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orgyoutube.comnih.govyoutube.com It enables the reaction of this compound with a wide range of primary and secondary amines, amides, or carbamates to produce 6-amino-3-methylcoumarin derivatives. The development of specialized phosphine (B1218219) ligands has greatly expanded the scope and efficiency of this transformation. wikipedia.orgyoutube.com

The following table summarizes the potential derivatizations of the this compound scaffold using these modern cross-coupling methodologies.

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 6-Aryl/Heteroaryl-3-methylcoumarin |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 6-Alkenyl-3-methylcoumarin |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 6-Alkynyl-3-methylcoumarin |

| Buchwald-Hartwig Amination | Amine (e.g., Morpholine) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 6-Amino-3-methylcoumarin |

These strategic functionalizations underscore the importance of this compound as a key building block in synthetic and medicinal chemistry, providing a platform for the creation of diverse and complex molecules.

Substitution Reactions of the Bromine Atom

The bromine atom at the 6-position of the chromen-2-one ring is a key handle for introducing molecular diversity through various cross-coupling reactions. wikipedia.org These reactions, often catalyzed by transition metals like palladium, enable the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org While direct examples on this compound are not extensively detailed in the provided literature, the principles of these reactions are well-established for aryl bromides.

Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings are standard methods for the substitution of aryl bromides. For instance, a Suzuki coupling would involve the reaction of the bromo-coumarin with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. Similarly, Stille coupling utilizes organostannanes for the same purpose. nih.gov These reactions would allow for the introduction of a wide variety of substituents, including alkyl, aryl, and heteroaryl groups, at the 6-position of the coumarin ring, thereby significantly altering its electronic and steric properties.

The following table provides a hypothetical representation of potential substitution reactions based on established cross-coupling methodologies.

| Reaction Type | Reagents and Conditions | Potential Product Structure |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/Water) | 6-Aryl-3-methyl-2H-chromen-2-one |

| Heck Coupling | Alkene, Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Solvent (e.g., DMF) | 6-(Alkenyl)-3-methyl-2H-chromen-2-one |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, Base (e.g., Et₃N), Solvent (e.g., THF) | 6-(Alkynyl)-3-methyl-2H-chromen-2-one |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu), Solvent (e.g., Toluene) | 6-(Amino)-3-methyl-2H-chromen-2-one |

Modifications at the Methyl Group and Other Positions

Modifications of the substituents on the coumarin ring, particularly at the 3- and 4-positions, are crucial for the synthesis of derivatives with tailored properties. While the provided research primarily focuses on the functionalization of a 3-acetyl group, the methodologies can be conceptually extended to the 3-methyl group of this compound.

The methyl group at the 3-position is generally less reactive than an acetyl group. However, it can potentially undergo radical bromination to form a bromomethyl derivative, which is a versatile intermediate for nucleophilic substitutions. Furthermore, the C4-position of the coumarin ring is activated and can participate in various reactions.

Research on related coumarins has shown that the 4-position can be functionalized. For example, 4-(chloromethyl)coumarin derivatives can be synthesized and subsequently reacted with various nucleophiles to introduce diverse functionalities. nih.gov In one study, 6-chloro-4-bromomethylcoumarin was reacted with 4-methyl-phenol in the presence of anhydrous potassium carbonate in dry acetone (B3395972) to yield 6-chloro-4-[(4-methyl)phenoxymethyl]coumarin. nih.gov This demonstrates the feasibility of introducing bulky groups at the 4-position via the corresponding halomethyl intermediate.

The following table summarizes some of the key transformations at positions other than the bromine atom, drawing from methodologies applied to similar coumarin structures.

| Starting Material | Reagents and Conditions | Product | Reference |

| 3-Acetyl-6-bromo-2H-chromen-2-one | N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), dry xylene, reflux | 6-Bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one | mdpi.com |

| 6-Chloro-4-bromomethylcoumarin | 4-Methyl-phenol, K₂CO₃, dry acetone | 6-Chloro-4-[(4-methyl)phenoxymethyl]coumarin | nih.gov |

| 4-Methyl,7-hydroxycoumarin | Methyl bromoacetate, K₂CO₃, acetone, reflux | Methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate | uotechnology.edu.iq |

Heterocyclic Annulation and Fusion Strategies for Complex Derivatives

A significant area of research has been the use of 6-bromo-3-substituted-2H-chromen-2-ones as precursors for the synthesis of fused heterocyclic systems. These strategies often involve the transformation of a substituent at the 3-position into a reactive intermediate that can undergo cyclization with a suitable reagent.

A common approach involves starting with 3-acetyl-6-bromo-2H-chromen-2-one. mdpi.comresearchgate.netnih.gov The acetyl group is first converted into a more reactive enaminone, 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one, by treatment with N,N-dimethylformamide dimethyl acetal (DMF-DMA). mdpi.comresearchgate.net This enaminone serves as a versatile building block for the construction of various heterocyclic rings fused to the coumarin core.

For instance, reaction of the enaminone with heterocyclic amines can lead to the formation of fused pyrimidine (B1678525) systems. researchgate.net The enaminone can also react with hydrazonoyl chlorides to yield pyrazole (B372694) derivatives. researchgate.net These reactions demonstrate the power of using a functionalized side chain at the 3-position to direct the annulation of new heterocyclic rings.

Another strategy involves the reaction of 3-acetyl-6-bromo-2H-chromen-2-one with other reagents to form different reactive intermediates. For example, its reaction with methyl hydrazinecarbodithioate yields methyl 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)-hydrazine-1-carbodithioate, which can be further cyclized to form thiadiazole derivatives. mdpi.comresearchgate.net

The following table details some of the heterocyclic annulation strategies starting from derivatives of 6-bromo-2H-chromen-2-one.

| Starting Intermediate | Reagent(s) | Resulting Heterocyclic System | Reference |

| 6-Bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one | o-Aminophenol | Benzo[b][1,4]oxazepine fused coumarin | researchgate.net |

| 6-Bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one | o-Aminothiophenol | Benzo[b][1,4]thiazepine fused coumarin | researchgate.net |

| 6-Bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one | o-Phenylenediamine | Benzo[b][1,4]diazepine fused coumarin | researchgate.net |

| 6-Bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one | Hydrazonoyl chlorides | Pyrazole derivatives | researchgate.net |

| Methyl 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine-1-carbodithioate | Hydrazonoyl chlorides | 1,3,4-Thiadiazole derivatives | mdpi.comresearchgate.net |

| 2-(1-(6-Bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine-1-carbothioamide | Hydrazonoyl chlorides | Thiazole (B1198619) derivatives | researchgate.net |

These examples underscore the synthetic versatility of this compound and its derivatives, providing access to a rich variety of complex heterocyclic structures with potential for further chemical exploration and biological evaluation.

Advanced Spectroscopic and Crystallographic Elucidation of 6 Bromo 3 Methyl 2h Chromen 2 One Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and correlations, NMR provides a detailed map of the atomic connectivity within the molecule.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the methyl and aromatic protons. The methyl group at the C3 position would appear as a singlet, typically in the range of δ 2.0-2.5 ppm. The proton at the C4 position, being vinylic and part of the α,β-unsaturated lactone system, would also be a singlet with a downfield shift. The three aromatic protons on the benzene (B151609) ring (H5, H7, H8) would present as a complex splitting pattern (doublets and doublet of doublets) due to their coupling relationships. For instance, in the related compound 4-Bromomethyl-6-tert-butyl-2H-chromen-2-one, the aromatic protons appear between δ 7.34 and 7.80 ppm. nih.gov

Carbon (¹³C) NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The most downfield signal would correspond to the carbonyl carbon (C2) of the lactone, typically appearing above δ 160 ppm. The carbon bearing the bromine atom (C6) would be influenced by the halogen's electronegativity and isotopic effects. The methyl carbon (C3-CH₃) would be the most upfield signal. In a complex derivative, N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine, the aromatic carbons of the chromene core resonate between δ 116.5 and 152.1 ppm. sigmaaldrich.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Bromo-3-methyl-2H-chromen-2-one

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

| C2 | - | ~160 | Lactone carbonyl |

| C3 | - | ~125-130 | Olefinic carbon |

| C3-CH₃ | ~2.2 | ~17 | Methyl group |

| C4 | ~7.5-7.8 | ~140 | Olefinic methine |

| C4a | - | ~118-120 | Bridgehead carbon |

| C5 | ~7.7-7.9 | ~128-130 | Aromatic methine |

| C6 | - | ~118-120 | Carbon attached to Bromine |

| C7 | ~7.5-7.7 | ~132-135 | Aromatic methine |

| C8 | ~7.3-7.4 | ~118-120 | Aromatic methine |

| C8a | - | ~152-154 | Bridgehead carbon attached to Oxygen |

Note: These are estimated values based on general principles and data from related compounds. Actual experimental values may vary.

For more complex structures derived from the 6-bromo-coumarin scaffold, two-dimensional (2D) NMR techniques are indispensable for complete structural assignment. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) reveal intricate details about proton-proton and proton-carbon connectivities.

In the characterization of a novel derivative, 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one, a full suite of 2D NMR experiments was used to assign all proton and carbon signals unequivocally. ceon.rsresearchgate.net

¹H-¹H COSY was used to identify the spin systems of the protons on the coumarin (B35378) and benzyl (B1604629) rings.

HSQC correlated each proton to its directly attached carbon atom.

HMBC established long-range (2-3 bond) correlations between protons and carbons, which was crucial for assigning quaternary carbons and linking the different fragments of the molecule.

NOESY provided information about the spatial proximity of protons, helping to determine the molecule's conformation and the relative orientation of its substituents. ceon.rsresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₇BrO₂), the calculated monoisotopic mass is approximately 237.96 g/mol .

A key feature in the mass spectrum of a bromo-compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks of almost equal intensity: the M⁺ peak and the M+2 peak. This characteristic pattern provides definitive evidence for the presence of a single bromine atom in the molecule.

In studies of various 6-bromo-coumarin derivatives, this isotopic pattern is consistently observed. For example, the mass spectrum of (6-bromo-2-oxo-2H-chromen-4-yl)methyl diethylcarbamodithioate shows a prominent molecular ion peak (m/e: 386) corresponding to the molecule containing ⁷⁹Br. iucr.org Similarly, derivatives like 6-Bromo-3-(1H-pyrazol-3-yl)-2H-chromen-2-one and its analogs all exhibit the characteristic M⁺ and M+2 peaks with high intensity. evitachem.com

The fragmentation pattern provides further structural information. Common fragmentation pathways for coumarins involve the loss of carbon monoxide (CO) from the lactone ring, leading to the formation of a benzofuranium ion. Subsequent fragmentations would depend on the other substituents present on the coumarin ring.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Insights

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum is expected to show several characteristic absorption bands.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Reference Compound Example |

| Lactone Carbonyl | C=O stretch | ~1700-1730 | 1700 cm⁻¹ in 4-Bromomethyl-6-tert-butyl-2H-chromen-2-one nih.gov |

| Aromatic Ring | C=C stretch | ~1450-1600 | 1492 cm⁻¹ in (6-bromo-2-oxo-2H-chromen-4-yl)methyl diethylcarbamodithioate iucr.org |

| Alkene | C=C stretch | ~1620-1680 | - |

| Aryl Halide | C-Br stretch | ~500-600 | - |

| C-O-C stretch | C-O stretch | ~1000-1300 | 1141 cm⁻¹ in (6-bromo-2-oxo-2H-chromen-4-yl)methyl diethylcarbamodithioate iucr.org |

The most prominent peak is the strong absorption from the lactone C=O group. The exact position of this peak can provide insights into the electronic environment of the coumarin ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π→π* transitions in conjugated systems. The coumarin core of this compound is a conjugated system, and it is expected to absorb UV light. The absorption maxima (λ_max) are influenced by the extent of conjugation and the nature of substituents. Each additional double bond in a conjugated system typically shifts the absorption maximum to a longer wavelength. msu.edu The presence of the bromine atom and the methyl group will cause subtle shifts in the absorption bands compared to the parent coumarin molecule.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of atoms in the crystal lattice can be determined, yielding information on bond lengths, bond angles, and intermolecular interactions.

While the crystal structure for this compound itself is not described in the provided sources, the structures of several closely related derivatives have been solved, providing excellent insight into the expected solid-state conformation.

For instance, the analysis of (6-Bromo-2-oxo-2H-chromen-4-yl)methyl diethylcarbamodithioate revealed that the 2H-chromene ring system is nearly planar. researchgate.netiucr.org Similarly, the crystal structure of 4-Bromomethyl-6-tert-butyl-2H-chromen-2-one also shows an essentially planar coumarin ring. nih.gov These studies consistently show that the fused benzene and pyrone rings form a rigid, planar core.

These crystallographic studies also reveal how the molecules pack in the solid state, which is governed by non-covalent interactions. In the crystals of the derivatives, intermolecular π–π stacking interactions between the planar coumarin rings and weak C—H···O hydrogen bonds are commonly observed, contributing to the stability of the crystal lattice. nih.govresearchgate.netiucr.org

Table 3: Crystallographic Data for a Representative 6-Bromo-Coumarin Derivative: (6-Bromo-2-oxo-2H-chromen-4-yl)methyl diethylcarbamodithioate researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₅H₁₆BrNO₂S₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.8958 (2) |

| b (Å) | 8.0536 (2) |

| c (Å) | 25.2735 (8) |

| β (°) | 97.909 (2) |

| V (ų) | 1591.84 (8) |

| Z | 4 |

This data provides a blueprint for the likely solid-state structure of this compound, which is expected to have a planar coumarin core and exhibit similar packing interactions.

Theoretical and Computational Investigations on 6 Bromo 3 Methyl 2h Chromen 2 One and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules. These methods, particularly Density Functional Theory (DFT), allow for the detailed analysis of molecular orbitals and the prediction of various chemical and physical properties.

Density Functional Theory (DFT) for Molecular Orbital Analysis (HOMO/LUMO)

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. A key aspect of this analysis involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller energy gap generally indicates higher reactivity. nih.govnih.gov

Studies on various coumarin (B35378) derivatives, including those with structural similarities to 6-Bromo-3-methyl-2H-chromen-2-one, have utilized DFT calculations at levels such as B3LYP/6-311G(d,p) or B3LYP/6-31G+(d,p) to determine their HOMO and LUMO energies. nih.govnih.govresearchgate.net For instance, the HOMO-LUMO energy gap for a related brominated imidazo[4,5-b]pyridine derivative was calculated to be 2.3591 eV. nih.gov In another study on a benzyl (B1604629) hydrazinecarbodithioate derivative, the HOMO-LUMO energy gap was found to be -0.08657 eV, suggesting high chemical reactivity. nih.gov These calculations help in understanding how substituents on the coumarin ring affect its electronic properties and, consequently, its biological activity. The distribution of HOMO and LUMO orbitals across the molecule reveals the likely sites for electrophilic and nucleophilic attacks. researchgate.net

Prediction of Spectroscopic Parameters and Conformational Preferences

Theoretical calculations are also employed to predict spectroscopic properties, which can then be compared with experimental data to validate the computational model. For example, DFT and Hartree-Fock methods have been used to calculate vibrational frequencies (infrared and Raman spectra) for compounds like 2-amino-6-bromo-3-formylchromone. researchgate.net The calculated wavenumbers, after appropriate scaling, often show good agreement with experimental values, aiding in the correct assignment of spectral bands. researchgate.net

Furthermore, these computational methods can predict the most stable conformation of a molecule by calculating the potential energy surface. For instance, in a study of (6-Bromo-2-oxo-2H-chromen-4-yl)methyl diethylcarbamodithioate, the 2H-chromene ring system was found to be nearly planar. iucr.org Such conformational analyses are crucial as the three-dimensional shape of a molecule is a key determinant of its interaction with biological targets.

Molecular Modeling and Simulation Studies

Molecular modeling and simulations are indispensable tools for predicting how a ligand, such as a coumarin derivative, will interact with a biological target, typically a protein or enzyme. These methods are vital in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is widely used to understand the interactions between potential drugs and their biological targets. For coumarin derivatives, docking studies have been instrumental in predicting their binding modes and affinities for various enzymes.

For example, analogs of this compound have been docked into the active sites of enzymes like cyclin-dependent kinase 2 (CDK2), acetylcholinesterase (AChE), and monoamine oxidase B (MAO-B). nih.govnih.govresearchgate.net In a study involving new coumarin-containing compounds, docking into the active site of CDK2 showed a strong correlation between the predicted binding and the observed antiproliferative activity. nih.gov Similarly, docking studies of 3-(3′-bromophenyl)-6-methylcoumarin with MAO-B revealed detailed polar, van der Waals, and hydrogen bonding interactions within the active site. researchgate.net These studies help to identify key amino acid residues involved in the binding, providing a rationale for the observed biological activity and guiding the design of more potent inhibitors. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational stability of the ligand-receptor complex and the dynamics of their interactions.

For coumarin derivatives, MD simulations can be used to assess the stability of the docked pose obtained from molecular docking studies. These simulations can reveal how the ligand and protein adapt to each other's presence and whether the key interactions observed in the static dock are maintained over time. For example, a study on enaminones based on 3-aminocoumarin (B156225) used DFT studies to understand reaction progression, which can be a precursor to more complex dynamic simulations. ut.ac.ir

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. mdpi.com

For coumarin derivatives, QSAR studies can help in understanding which substituents and at which positions are most influential for a particular biological effect. These models are built using a set of compounds with known activities and a range of calculated molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters). The resulting models, once validated, can be powerful tools in the lead optimization phase of drug discovery, allowing for the prioritization of synthetic efforts towards compounds with the highest predicted activity. mdpi.com

Analytical Methodologies for the Detection and Quantification of 6 Bromo 3 Methyl 2h Chromen 2 One and Its Derivatives

Chromatographic Separation Techniques (e.g., HPLC, GC)

Chromatographic techniques are fundamental for the separation of 6-Bromo-3-methyl-2H-chromen-2-one from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of coumarin (B35378) derivatives. nih.gov For this compound, reversed-phase HPLC is typically the method of choice. This involves a non-polar stationary phase (often C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. The composition of the mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be optimized to achieve the desired separation. sielc.com Gradient elution, where the mobile phase composition is changed during the run, is often employed to effectively separate compounds with a range of polarities. The progress of reactions involving coumarins can be monitored by Thin-Layer Chromatography (TLC) and GC. iucr.org

Gas Chromatography (GC) is another powerful technique, particularly for volatile and thermally stable compounds. While some coumarins can be analyzed directly by GC, derivatization may sometimes be necessary to increase volatility and improve peak shape. The choice of the GC column (stationary phase) is critical for achieving good separation. Fused silica (B1680970) capillary columns with various polysiloxane-based stationary phases of different polarities are commonly used. Temperature programming, where the column temperature is increased during the analysis, is a standard practice to ensure the timely elution of all components.

Below is a table summarizing typical parameters for HPLC and GC analysis of coumarin derivatives, which can be adapted for this compound.

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Stationary Phase | Reversed-phase C18 or C8 columns | Polysiloxane-based capillary columns (e.g., DB-5, HP-1) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water or Methanol/Water mixtures | Helium, Nitrogen, or Hydrogen |

| Detection | UV-Vis (typically at 280-320 nm), Diode Array Detector (DAD) | Flame Ionization Detector (FID), Mass Spectrometry (MS) |

| Elution/Temperature Program | Isocratic or gradient elution | Temperature programming (e.g., 100°C to 250°C at 10°C/min) |

| Injection Volume/Mode | 5-20 µL | 1-2 µL (split or splitless injection) |

Hyphenated Techniques (e.g., LC-MS, GC-MS)

To enhance the specificity and sensitivity of detection, chromatographic techniques are often coupled with mass spectrometry (MS), a combination known as hyphenated techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer. This is particularly useful for the analysis of complex samples, as it provides not only retention time data but also molecular weight and structural information. researchgate.net For this compound, the presence of a bromine atom results in a characteristic isotopic pattern (due to the nearly equal abundance of 79Br and 81Br isotopes), which aids in its identification. youtube.com Electrospray ionization (ESI) is a common ionization source used for LC-MS analysis of coumarins.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. nih.gov Similar to LC-MS, GC-MS provides both chromatographic and mass spectral data, allowing for confident peak identification. The electron ionization (EI) mode is frequently used in GC-MS, which can lead to extensive fragmentation, providing a detailed fingerprint of the molecule for structural elucidation. The characteristic isotopic pattern of bromine is also readily observed in the mass spectrum of this compound and its fragments. youtube.com

The following table outlines typical settings for LC-MS and GC-MS analysis of brominated organic compounds.

| Parameter | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Chromatography | As per HPLC section | As per GC section |

| Ionization Source | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Electron Ionization (EI), Chemical Ionization (CI) |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), Orbitrap | Quadrupole, Ion Trap, Time-of-Flight (TOF) |

| Scan Mode | Full scan, Selected Ion Monitoring (SIM), Multiple Reaction Monitoring (MRM) | Full scan, Selected Ion Monitoring (SIM) |

| Key Diagnostic Ion | Molecular ion peak showing the characteristic bromine isotopic pattern (M, M+2) | Molecular ion and fragment ions exhibiting the bromine isotopic pattern |

Spectrophotometric Detection Methods

Spectrophotometric methods, particularly UV-Vis spectrophotometry, are widely used for the quantification of coumarins due to their strong absorption of ultraviolet light. The chromen-2-one core of this compound contains a conjugated system that gives rise to characteristic absorption bands in the UV region.

The wavelength of maximum absorbance (λmax) for this compound is typically in the range of 300-350 nm. A calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte, allowing for its quantification in unknown samples. While spectrophotometric methods are simple and cost-effective, they can be prone to interference from other compounds in the sample that absorb at similar wavelengths. Therefore, they are often used in conjunction with a separation technique like HPLC for accurate quantification.

In some specific applications, a derivative of a brominated coumarin has been used as a reagent in extractive spectrophotometric methods for the determination of metal ions. For instance, 6-bromo-3-hydroxy-2-(5-methylfuran-2-yl)-4H-chromen-4-one forms a colored complex with tin(II), which can be measured spectrophotometrically at 434 nm. nih.gov This demonstrates the potential for developing specific colorimetric assays based on the reactivity of the coumarin ring system.

A summary of spectrophotometric detection parameters is provided below.

| Parameter | UV-Vis Spectrophotometry |

| Wavelength of Maximum Absorbance (λmax) | Typically 300-350 nm for the coumarin scaffold |

| Solvent | Ethanol, Methanol, Acetonitrile |

| Quantification | Based on Beer-Lambert Law using a calibration curve |

| Instrumentation | UV-Vis Spectrophotometer |

Future Research Trajectories and Academic Perspectives on 6 Bromo 3 Methyl 2h Chromen 2 One

Development of Novel and Sustainable Synthetic Approaches

The synthesis of coumarin (B35378) derivatives has traditionally relied on established methods such as the Pechmann condensation, Perkin reaction, and Knoevenagel condensation. iajesm.inresearchgate.net While effective, these methods often necessitate the use of harsh acid catalysts, high temperatures, and environmentally taxing solvents. iajesm.inresearchgate.net The future of synthesizing 6-Bromo-3-methyl-2H-chromen-2-one and its analogs is increasingly geared towards the principles of green chemistry, aiming to enhance efficiency while minimizing environmental impact. eurekaselect.com

Key areas of development include:

Biocatalysis : The use of enzymes to catalyze coumarin synthesis represents a significant leap towards sustainability. Biocatalytic strategies offer high specificity and operate under mild conditions, reducing energy consumption and the generation of toxic byproducts. iajesm.in Enzymes like peroxidases can be employed for oxidative cyclization reactions, providing an environmentally benign pathway to the coumarin core. iajesm.in

Advanced Catalytic Systems : Research is moving towards the use of novel catalysts that are more efficient and reusable. Brønsted acidic ionic liquids, for example, have proven effective in catalyzing Pechmann condensation under solvent-free conditions, offering advantages like shorter reaction times, high yields, and simple catalyst separation. researchgate.netrsc.org

Alternative Energy Sources : Green chemistry methodologies also involve the application of ultrasound and microwave irradiation. researchgate.neteurekaselect.com These techniques can accelerate reaction rates, often leading to higher yields in shorter timeframes compared to conventional heating methods. researchgate.net The synthesis of coumarin-3-carboxylic acids, for instance, has been successfully achieved at room temperature in water using catalysts like sodium azide, demonstrating a highly efficient and green approach. nih.gov

Solvent-Free and Novel Media : The development of solvent-free reaction conditions or the use of eco-friendly media like deep eutectic solvents (DES) is a major trend. researchgate.netnih.gov DES can act as both the solvent and the catalyst, simplifying procedures and reducing chemical waste. nih.gov

Future synthetic strategies will likely focus on combining these approaches to create highly efficient, atom-economical, and environmentally friendly pathways for the production of this compound.

Elucidation of Undiscovered Biological Mechanisms and Molecular Targets

Coumarin derivatives are renowned for their broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. nih.govfrontiersin.org Derivatives of the closely related precursor, 3-acetyl-6-bromocoumarin, have been synthesized and shown to possess significant antiproliferative activity. nih.govresearchgate.net Specifically, novel heterocyclic compounds derived from this scaffold have demonstrated promising antitumor effects against human liver carcinoma cells (HEPG2-1). nih.govnih.gov

While these findings are encouraging, current knowledge often pertains to the observable cytotoxic effects rather than the precise molecular interactions that cause them. Future research must pivot towards a deeper mechanistic understanding.

Key academic perspectives include:

Target Identification : A primary goal is to move beyond broad phenotypic screening and identify the specific molecular targets of this compound. The planar and lipophilic nature of the coumarin ring allows it to interact with diverse biological targets through various non-covalent interactions. frontiersin.org Future studies will employ techniques like affinity chromatography and proteomics to pinpoint the proteins and nucleic acids with which the compound directly interacts.

Pathway Analysis : Once targets are identified, the focus will shift to elucidating the downstream effects on cellular signaling pathways. For its known antitumor activity, research will investigate its influence on pathways regulating cell cycle progression, apoptosis (programmed cell death), and angiogenesis (the formation of new blood vessels). mdpi.com

Exploring New Therapeutic Areas : Based on the wide-ranging activities of the coumarin class, there is significant potential for discovering new therapeutic applications. nih.gov For example, some coumarin derivatives have shown potent antifungal activity against devastating plant and human pathogens like Macrophomina phaseolina. rsc.org Future work could screen this compound and its analogs for similar antimicrobial properties, potentially leading to new fungicides or antibiotics. tandfonline.com

Rational Design of Enhanced Bioactive Analogs via Computational Chemistry

The advancement of computational chemistry provides powerful tools for accelerating drug discovery by enabling the rational design of new molecules with improved properties. nih.gov Instead of relying solely on trial-and-error laboratory synthesis, future research on this compound will heavily integrate computational approaches to design more potent and selective analogs.

Future research trajectories in this area involve:

Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR models can be developed to correlate the structural features of a series of coumarin derivatives with their biological activity. nih.gov These models help identify which chemical modifications on the this compound scaffold are likely to enhance its desired effects, for instance, as an inhibitor of specific enzymes like cyclin-dependent kinases involved in cancer. eurekaselect.comtandfonline.com

Molecular Docking : This technique simulates the interaction between a small molecule and the binding site of a target protein. It can be used to predict the binding affinity and orientation of novel analogs of this compound within a target's active site. nih.gov Studies on other coumarins have used docking to design inhibitors for targets as diverse as the NLRP3 inflammasome (implicated in Alzheimer's disease) and fungal enzymes. nih.govnih.gov

Molecular Dynamics (MD) Simulations : MD simulations provide insight into the dynamic behavior of the ligand-protein complex over time, establishing the stability of the interaction. nih.gov This method can validate the results from molecular docking and help refine the design of new analogs to ensure they form stable, effective complexes with their biological targets. nih.goveurekaselect.com

By combining these computational tools, researchers can pre-screen virtual libraries of compounds derived from the this compound template, prioritizing the synthesis of only the most promising candidates for laboratory testing.

Exploration of New Application Domains in Chemical Biology and Medicinal Chemistry

Beyond its direct therapeutic potential, the coumarin scaffold possesses physicochemical properties that make it a versatile tool in broader chemical biology and medicinal chemistry contexts. researchgate.netresearchgate.net Future research will seek to exploit the unique characteristics of this compound to develop novel molecular tools and explore new therapeutic paradigms.

Promising areas for future exploration include:

Fluorescent Probes and Sensors : Coumarins are well-known for their fluorescent properties. researchgate.net This characteristic can be harnessed to design fluorescent probes that can visualize biological processes or detect the presence of specific ions or molecules within living cells. Future work could functionalize the this compound scaffold to create sensors for biological systems. researchgate.net

Multitarget Ligands : Many complex diseases, such as neurodegenerative disorders, involve multiple pathological pathways. mdpi.com The coumarin scaffold is highly "privileged" and synthetically versatile, making it an ideal starting point for designing multitarget ligands that can simultaneously modulate several disease-relevant proteins. mdpi.comnih.gov Analogs of this compound could be designed to act on targets related to Alzheimer's or Parkinson's disease. frontiersin.orgnih.gov

Privileged Scaffold for Drug Discovery : The coumarin nucleus is considered a "privileged scaffold" because it can bind to a wide variety of biological targets with high affinity. nih.govmdpi.com Future medicinal chemistry efforts will continue to use this compound as a foundational structure for creating libraries of diverse compounds. By systematically modifying the core and evaluating these new molecules against a wide range of biological targets, new and unexpected therapeutic applications may be discovered. mdpi.com

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.